Cas no 6765-84-0 ((9β,10α)-4-Chloro-Androst-4-ene-3,17-dione)
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione is a steroidal compound characterized by a unique (9β,10α) configuration and a chloro substitution at the C-4 position. This structural modification enhances its stability and reactivity, making it a valuable intermediate in steroid synthesis. The compound exhibits high selectivity in enzymatic and chemical transformations due to its rigid androstane skeleton. Its 3,17-dione functionality allows for further derivatization, enabling the production of diverse steroid analogs. The chloro group at C-4 provides a reactive site for nucleophilic substitution, facilitating targeted modifications. This compound is particularly useful in pharmaceutical research for developing novel steroidal drugs with potential therapeutic applications. Its well-defined stereochemistry ensures consistent performance in synthetic pathways.
6765-84-0 structure
Product Name:(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
CAS No:6765-84-0
MF:C19H25ClO2
MW:320.853605031967
CID:1061472
PubChem ID:131667400
Update Time:2025-07-02
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione Chemical and Physical Properties
Names and Identifiers
-
- (9β,10α)-4-Chloro-Androst-4-ene-3,17-dione
- 2245512
- 4-Chlor-Δ4-androsten-3,17-dion
- 4-Chlor-4-Androsten-3,17-Dion
- Androst-4-ene-3,17-dione, 4-chloro-, (9β,10α)-
- "(9β,10a)-4-Chloro-Androst-4-ene-3,17-dione"
- DB-235254
- (9beta,10alpha)-4-Chloro-Androst-4-ene-3,17-dione
- 6765-84-0
-
- Inchi: 1S/C19H25ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-13H,3-10H2,1-2H3/t11-,12-,13+,18-,19-/m0/s1
- InChI Key: MRGZILIKEDFESE-TYPQBLHASA-N
- SMILES: C1C[C@@]2(C)[C@@H]3CC[C@]4(C)C(=O)CC[C@H]4[C@@H]3CCC2=C(Cl)C1=O
Computed Properties
- Exact Mass: 320.1543077g/mol
- Monoisotopic Mass: 320.1543077g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 0
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Melting Point: 141-142 °C
- Boiling Point: 447.0±45.0 °C(Predicted)
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C364435-0.5mg |
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione |
6765-84-0 | 0.5mg |
395.00 | 2021-08-15 | ||
| TRC | C364435-5mg |
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione |
6765-84-0 | 5mg |
3170.00 | 2021-08-15 |
(9β,10α)-4-Chloro-Androst-4-ene-3,17-dione Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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